![molecular formula C15H14N2O B2421397 2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine CAS No. 952958-59-7](/img/structure/B2421397.png)

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

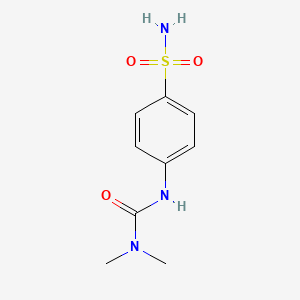

Descripción

Imidazo[1,2-a]pyridine is a bicyclic heterocyclic compound that has gained much interest in both synthetic and biological research due to its broad range of applications in medicinal chemistry . It is recognized as a “drug prejudice” scaffold due to its wide range of biological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves a two-step reaction. In the first step, different phenylaminoethanone derivatives are obtained by the reaction of aniline derivatives and a bromoacetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be characterized using spectroscopic techniques such as 1H, 13C NMR, LC-MS (ESI), and FT-IR .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives are typically condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be determined using various computational methods, such as Density Functional Theory (DFT) at the B3LYP/6–31 G (d, p) basis set .

Aplicaciones Científicas De Investigación

Antibacterial and Antimycobacterial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated promising antibacterial and antimycobacterial effects. Researchers have identified specific compounds within this class that exhibit activity against both replicating and non-replicating tuberculosis (TB) bacteria . These findings highlight their potential as novel antimicrobial agents.

Anti-Inflammatory Properties

Certain imidazo[1,2-a]pyridine analogues exhibit anti-inflammatory effects. These compounds may modulate inflammatory pathways, making them relevant in the development of anti-inflammatory drugs .

Antidiabetic Effects

Some imidazo[1,2-a]pyridine-based molecules have shown antidiabetic properties. Researchers have observed glucose-lowering effects, suggesting their potential in managing diabetes .

GABA A Receptor Modulation

Certain imidazo[1,2-a]pyridine compounds have been described as GABA A receptor modulators. These receptors play a crucial role in neurotransmission and are targeted by drugs used for anxiety and sedation .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been utilized as the core backbone for the development of covalent inhibitors, such as KRAS G12C inhibitors .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors . Covalent inhibitors work by forming a covalent bond with their target, leading to irreversible inhibition and prolonged pharmacological effects .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors, which can affect various biochemical pathways depending on their specific targets .

Result of Action

Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(2-methoxy-5-methylphenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-11-6-7-14(18-2)12(9-11)13-10-17-8-4-3-5-15(17)16-13/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSKBVIPCILNPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxy-5-methylphenyl)imidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Methylpropylsulfonyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2421315.png)

![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)

![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)

![4-[2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2421325.png)

![N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine](/img/structure/B2421326.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2421327.png)

![1-{3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2421332.png)

![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2421334.png)

![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2421335.png)